2-(oxolan-3-yloxy)-N-(3-phenylpropyl)pyridine-3-carboxamide
CAS No.: 2034312-76-8
Cat. No.: VC4354933
Molecular Formula: C19H22N2O3
Molecular Weight: 326.396
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034312-76-8 |
|---|---|
| Molecular Formula | C19H22N2O3 |
| Molecular Weight | 326.396 |
| IUPAC Name | 2-(oxolan-3-yloxy)-N-(3-phenylpropyl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C19H22N2O3/c22-18(20-11-4-8-15-6-2-1-3-7-15)17-9-5-12-21-19(17)24-16-10-13-23-14-16/h1-3,5-7,9,12,16H,4,8,10-11,13-14H2,(H,20,22) |
| Standard InChI Key | CYKXQSXHLXBNAD-UHFFFAOYSA-N |
| SMILES | C1COCC1OC2=C(C=CC=N2)C(=O)NCCCC3=CC=CC=C3 |
Introduction
2-(oxolan-3-yloxy)-N-(3-phenylpropyl)pyridine-3-carboxamide is a synthetic compound belonging to the class of pyridines and derivatives. It is characterized by its unique molecular structure, which includes an oxolane (tetrahydrofuran) moiety, contributing to its pharmacological properties. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of drugs targeting various biological pathways.
Synthesis and Purification
The synthesis of 2-(oxolan-3-yloxy)-N-(3-phenylpropyl)pyridine-3-carboxamide typically involves multiple steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques like chromatography may be employed for purification.
Comparison with Related Compounds
Other compounds with similar structural motifs, such as quinoxaline derivatives, have shown promising anticancer activity. For example, methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates exhibited IC50 values in the low micromolar range against human cancer cell lines . This suggests that pyridine derivatives like 2-(oxolan-3-yloxy)-N-(3-phenylpropyl)pyridine-3-carboxamide could also be explored for their anticancer potential.
Future Research Directions
Future studies should focus on the detailed biological evaluation of 2-(oxolan-3-yloxy)-N-(3-phenylpropyl)pyridine-3-carboxamide, including its anticancer and neuroprotective effects. Additionally, optimizing its synthesis to improve yield and purity will be crucial for further development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume